molecular formula C19H20F2N2O5S B2887583 2-(4-(3,4-Difluorobenzyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate CAS No. 1351648-03-7

2-(4-(3,4-Difluorobenzyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate

Cat. No. B2887583
M. Wt: 426.43
InChI Key: MYUPHRGEXZRPCM-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis of Antimicrobial Agents : A study involved the synthesis of novel compounds bearing the piperazine carboxamides motif, which demonstrates moderate to good antimicrobial activities against both Gram-positive and Gram-negative bacterial strains as well as fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017). This highlights the role of such compounds in developing new antimicrobial agents.
  • Electrochemical Synthesis : Research has shown that electrochemical syntheses involving piperazine derivatives can yield new compounds with potential applications in organic chemistry and material science (Amani & Nematollahi, 2012). This method offers a green and efficient approach to synthesizing piperazine-based compounds.

Biological Evaluation and Applications

  • Antimicrobial Activity : Several studies have synthesized piperazine derivatives and evaluated their antimicrobial properties. Some compounds exhibited potent activity against Gram-positive bacteria, Staphylococcus aureus, Escherichia coli, and the fungus Candida albicans (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007). These findings suggest that piperazine derivatives, including the specific compound , could serve as leads for developing new antimicrobial drugs.
  • Allosteric Enhancers of A1 Adenosine Receptor : A series of 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives were synthesized and evaluated as allosteric enhancers of the A1 adenosine receptor. Compounds with specific substituents on the phenyl ring showed significant enhancer activity, indicating the potential for therapeutic applications in modulating adenosine receptor activity (Romagnoli et al., 2008).

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properties

IUPAC Name

2-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]-1-thiophen-2-ylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2OS.C2H2O4/c18-14-4-3-13(10-15(14)19)11-20-5-7-21(8-6-20)12-16(22)17-2-1-9-23-17;3-1(4)2(5)6/h1-4,9-10H,5-8,11-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUPHRGEXZRPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)F)F)CC(=O)C3=CC=CS3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3,4-Difluorobenzyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate

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